N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a fused heterocyclic system comprising a furan ring substituted with a thiophene moiety at the 5-position. The benzamide core is modified with a trifluoromethyl group at the 2-position, enhancing lipophilicity and metabolic stability. Its design aligns with trends in medicinal chemistry, where heterocyclic systems and fluorinated groups are leveraged to optimize drug-like properties .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRCHGNPYPQRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Coupling of Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methyl group, through a Friedel-Crafts alkylation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Formation of Benzamide: The final step involves the formation of the benzamide structure through an amidation reaction between the amine group and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols or amines from the corresponding functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Table 1: Comparative Analysis of N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide and Similar Compounds
Key Structural and Pharmacological Insights
Heterocyclic Systems: The target compound’s furan-thiophene system contrasts with LMM11’s 1,3,4-oxadiazole and Nitazoxanide’s nitrothiazole. The trifluoromethyl group in the benzamide core may confer metabolic stability, similar to fluorinated groups in clinical drugs like fluconazole .
Biological Targets and Mechanisms :
- LMM11 inhibits thioredoxin reductase in C. albicans, a critical enzyme for redox homeostasis. The target compound’s furan-thiophene system could similarly disrupt fungal enzyme activity but lacks sulfamoyl groups critical for LMM11’s potency .
- Nitazoxanide ’s nitro group is essential for PFOR inhibition, a mechanism absent in the target compound. However, the thiophene moiety in the target may enable analogous electron-deficient interactions .
- Thienylmethylthio derivatives (e.g., compounds) exhibit anticancer activity via platelet aggregation inhibition, suggesting the target’s thiophene could be repurposed for similar pathways .
Efficacy and Limitations :
- LMM11 and Nitazoxanide have validated efficacy in antifungal and antiparasitic models, respectively, while the target compound’s activity remains speculative.
- The absence of a sulfonamide or nitro group in the target may limit its applicability against specific pathogens but could reduce toxicity risks .
Biological Activity
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. Its molecular formula is , indicating the presence of trifluoromethyl and thiophene moieties that are often associated with enhanced pharmacological properties.
Research indicates that compounds containing thiophene and furan rings exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit specific enzymes involved in disease pathways, such as DprE1 in tuberculosis.
- Antiviral Properties : Many heterocyclic compounds, including those with thiophene and furan structures, have demonstrated antiviral activity against various viruses by interfering with viral replication processes.
Antiviral Activity
A study highlighted that similar compounds exhibit significant antiviral effects. For instance, certain thiophene-based derivatives showed EC50 values in the low micromolar range against RNA viruses, suggesting potential efficacy in treating viral infections .
| Compound Structure | EC50 (μM) | Target Virus |
|---|---|---|
| Thiophene Derivative A | 0.54 | HCV |
| Thiophene Derivative B | 3.4 | TMV |
Anticancer Activity
In vitro studies involving cancer cell lines have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 900 nM against leukemia cell lines .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound X | 900 | CCRF-CEM |
| Compound Y | 250 | MCF-7 |
Study on Antiviral Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiophene derivatives and tested their antiviral activity against the Hepatitis C virus (HCV). The most active compound showed an IC50 value of 0.35 μM, indicating strong potential for further development as an antiviral agent .
Investigation into Anticancer Properties
A research team investigated the anticancer properties of thiophene-containing compounds in breast cancer models. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 250 nM, highlighting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
